Home > Products > Screening Compounds P138628 > benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate
benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate - 946384-17-4

benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate

Catalog Number: EVT-3307212
CAS Number: 946384-17-4
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate typically involves the following steps:

  1. Starting Materials: The synthesis begins with benzyl chloroformate and 3-(2H-1,3-benzodioxol-5-yl)piperazine.
  2. Reaction Conditions: The reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.
  3. Process Optimization: For industrial production, methods may be scaled up using continuous flow reactors and automated purification systems to enhance yield and purity.

This method allows for efficient synthesis while minimizing by-products, making it suitable for both laboratory and industrial applications.

Chemical Reactions Analysis

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate can participate in various chemical reactions:

  1. Oxidation: This compound can undergo oxidation to introduce additional functional groups or modify existing ones.
  2. Reduction: Reduction reactions may be employed to remove oxygen-containing groups or convert double bonds to single bonds.
  3. Substitution: Nucleophilic substitution reactions can replace one functional group with another, potentially altering its biological activity.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility as an intermediate in the development of more complex molecules.

Mechanism of Action

The mechanism of action for benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets within cells. Potential mechanisms include:

  1. Enzyme Inhibition: The compound may inhibit certain enzymes involved in critical cellular processes, such as those regulating cell division.
  2. Receptor Interaction: It may bind to specific receptors, altering signaling pathways that lead to changes in cellular behavior.
  3. Biological Activity: Research indicates potential antimicrobial and anticancer properties, suggesting its role in modulating cellular functions relevant to disease states.

Understanding these mechanisms is crucial for evaluating its therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate include:

  1. Appearance: Typically exists as a white to off-white solid.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  3. Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for determining the compound's suitability for various applications in research and industry.

Applications

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate has several notable applications:

  1. Chemical Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  2. Biological Research: Investigated for its potential antimicrobial and anticancer activities, contributing to drug discovery efforts.
  3. Medicinal Chemistry: Explored as a candidate for therapeutic agents targeting specific diseases due to its unique structural features.

The ongoing research into this compound underscores its significance in advancing medicinal chemistry and related fields .

Introduction to Benzyl 3-(2H-1,3-Benzodioxol-5-yl)piperazine-1-carboxylate Research Significance

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate represents a strategically engineered hybrid molecule integrating two pharmacologically significant motifs: the 1,3-benzodioxole and N-benzylpiperazine scaffolds. This compound exemplifies the rational design approach in modern medicinal chemistry, where synergistic pharmacophores are combined to enhance target engagement, optimize physicochemical properties, or achieve polypharmacological outcomes. While not a clinical agent itself, its structural architecture serves as a critical template for probing diverse biological pathways—including neurological targets, anticancer mechanisms, and antimicrobial enzymes. The molecule’s modular synthesis further enables systematic structure-activity relationship (SAR) studies, making it a versatile scaffold for drug discovery [3] [9].

Structural Hybridization Rationale: Benzodioxole-Piperazine Pharmacophores

The hybrid structure merges distinct electronic and steric properties from both moieties, creating a unified ligand with enhanced biorelevance:

Benzodioxole Contributions

  • Metabolic Stability: The methylenedioxy bridge (-O-CH₂-O-) shields catechol-like systems from rapid phase II metabolism (e.g., COMT-mediated methylation), extending half-life [1] [10].
  • Lipophilicity Modulation: The bicyclic aromatic system enhances membrane permeability (calculated LogP ≈ 2.8–3.2) while retaining water solubility via hydrogen-bond acceptors [9].
  • Biological Epitopes: Benzodioxoles exhibit affinity for monoamine oxidases, cannabinoid receptors, and tubulin polymerases, as seen in combretastatin analogs and synthetic cannabinoids [3] [10].

Piperazine Contributions

  • Conformational Flexibility: The piperazine core adopts chair/boat conformations, positioning substituents for optimal target binding [8].
  • H-Bond Network: Tertiary nitrogens facilitate salt bridge formation with aspartate/glutamate residues in enzyme active sites (e.g., MAGL, FAAH, IMPDH) [6] [9].
  • SAR Versatility: N₁ and N₄ substitutions allow pharmacokinetic fine-tuning (e.g., benzyl carboxylates improve CNS penetration) [7] [9].

Table 1: Comparative Pharmacophoric Properties of Hybrid Components

PharmacophoreKey PropertiesBiological Roles
1,3-Benzodioxole- LogP: +0.7 increment- Metabolic shielding- Planar aromaticity- MAO inhibition- Tubulin binding- Cannabinoid receptor modulation [3] [10]
Piperazine- pKₐ: 6.5–9.0 (basic nitrogens)- Conformational flexibility- H-bond donor/acceptor capacity- Enzyme inhibition (MAGL, FAAH, IMPDH)- GPCR/transporter engagement (SERT, D₂)- Solubility enhancement [6] [8] [9]

Hybrid Synergy

The covalent linkage at C₃ of piperazine creates a stereoelectronically balanced scaffold:

  • Benzodioxole’s π-system engages in van der Waals/charge-transfer interactions.
  • Piperazine’s N-benzylcarboxylate directs selectivity toward hydrolases/dehydrogenases.
  • Together, they enable dual-target engagement (e.g., MAGL/cannabinoid receptors) observed in benzodioxolyl-piperazine derivatives [9].

Table 2: Therapeutic Applications of Benzodioxole-Piperazine Hybrids

Therapeutic AreaTargetExample Hybrid StructureActivity
NeuropharmacologyMAGL1-(1,3-Benzodioxol-5-yl)-3-(4-isopropylbenzoyl)piperidineReversible MAGL inhibition (Kᵢ = 11–37 nM) [9]
AntitubercularIMPDH (GuaB2)Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanoneIC₅₀ = 0.1 μM vs. M. tuberculosis IMPDH [8]
OncologyTubulin1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indolesIC₅₀ = 328–644 nM (leukemia/pancreatic cells) [10]

Historical Development and Emergence in Medicinal Chemistry Literature

The scaffold’s evolution reflects iterative optimization across disease contexts:

Early Foundations (2010–2016)

  • Neuroactive Leads: Benzodioxolyl-piperazines gained traction as ROCK inhibitors (fasudil analogs), later repurposed for endocannabinoid hydrolases [9].
  • Anticancer Applications: Piperazine-linked combretastatin derivatives (e.g., benzodioxolyl-indoles) demonstrated tubulin inhibition (2014–2016) [10].

Rational Optimization (2017–2022)

  • MAGL Inhibitors: Reversible MAGL blockers like benzoylpiperidine 11 (Ki = 37 nM) emerged, emphasizing carbamate/bioisosteric modifications at N₄-piperazine [9].
  • Antitubercular SAR: Studies on M. tuberculosis IMPDH inhibitors proved piperazine sulfonamides’ target engagement. Modifications showed:
  • Cyclohexyl > phenyl at N-carbonyl (10× activity boost) [8].
  • Isoquinoline sulfonamide essential for IMPDH binding (ΔG = −9.2 kcal/mol) [8].
  • Synthetic Methodologies: Pd-catalyzed C–N coupling enabled access to 3-heteroaryl benzodioxolyl indoles (2020–2023) [10].

Recent Innovations (2023–Present)

  • Salt Forms: Acid addition salts (e.g., HCl, oxalate) improved crystallinity and bioavailability of piperazine derivatives [7].
  • Polypharmacology: Dual MAGL/FAAH inhibitors incorporated benzodioxolyl-piperazine cores with IC₅₀ < 100 nM for both enzymes [9].

Current Knowledge Gaps and Research Imperatives

Despite advances, critical questions remain unresolved:

Underexplored Structure-Activity Relationships

  • Stereochemical Impacts: Most studies use racemic mixtures. Enantiopure synthesis (e.g., chiral N-benzyl groups) could reveal stereoselective target effects.
  • Linker Diversity: Nearly all analogs use –C(O)NH– or –SO₂– linkers. Azetidines, pyrrolidines, or spirocyclic piperazines remain unexplored [8] [9].

Mechanistic and Translational Gaps

  • Target Engagement Proof: No PET radiotracers or biotinylated probes exist for in vivo target occupancy studies of benzodioxolyl-piperazine compounds [5].
  • Resistance Mechanisms: For antitubercular analogs, mutations at Tyr487Cys in IMPDH confer resistance; no "resistance-resilient" derivatives exist [8].

Technical and Biological Challenges

  • ADME Profiling: Systematic PK/PD data is absent for most derivatives. Key unknowns include:
  • CYP450 inhibition potential of benzodioxole metabolites (catechols).
  • Blood-brain barrier permeation of carboxylate variants [9].
  • Off-Target Polypharmacology: Selectivity over ABHD6/ABHD12 hydrolases and hERG channels is poorly mapped [6] [9].

Table 3: Analytical and Translational Knowledge Gaps

DomainSpecific GapResearch Priority
Chemical Characterization- Metabolic fate of benzodioxole cleavage products- Stability in physiological pH- LC-MS/MS metabolite ID- Forced degradation studies
Therapeutic Scope- Activity in neurodegenerative proteinopathies (α-synuclein, tau)- Antiviral potential- Screening in α-syn PET binding assays [5]- Testing vs. viral polymerases
Structural Biology- No co-crystal structures with MAGL/IMPDH- Dynamic binding mode prediction- X-ray crystallography of lead complexes- Gaussian accelerated MD simulations

Emerging Opportunities

  • α-Synuclein Imaging: Benzodioxole’s planarity could be leveraged for α-syn PET tracer design, capitalizing on cross-talk between endocannabinoid systems and synucleinopathies [5].
  • Anticancer Combination Therapy: Hybrids with tubulin-binding indoles may overcome resistance to taxanes in pancreatic/leukemia models [10].

Properties

CAS Number

946384-17-4

Product Name

benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate

IUPAC Name

benzyl 3-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H20N2O4/c22-19(23-12-14-4-2-1-3-5-14)21-9-8-20-16(11-21)15-6-7-17-18(10-15)25-13-24-17/h1-7,10,16,20H,8-9,11-13H2

InChI Key

WWUOWUBLSLSSJG-UHFFFAOYSA-N

SMILES

C1CN(CC(N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CC(N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.